molecular formula C16H19NO4 B7580396 4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid

4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid

Cat. No.: B7580396
M. Wt: 289.33 g/mol
InChI Key: SDSYLHJNLOUWAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid is a chemical compound that features a benzoic acid moiety linked to a piperidine ring, which is further substituted with a cyclopropane carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from simple amines and aldehydes.

    Cyclopropanation: The piperidine intermediate is then subjected to cyclopropanation using reagents such as diazomethane or cyclopropyl carbinol.

    Benzoic Acid Coupling: The cyclopropanated piperidine is coupled with a benzoic acid derivative using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: Employed in the development of novel materials with specific properties such as enhanced stability or reactivity.

    Biological Studies: Investigated for its interactions with biological targets and potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Cyclopropanecarbonyl-piperidin-4-yl)acetic acid
  • 2-(1-Cyclopropanecarbonyl-piperidin-4-yl)acetic acid
  • N-(1-Cyclopropanecarbonyl-piperidin-4-yl)propanamide

Uniqueness

4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a benzoic acid moiety with a cyclopropane-substituted piperidine ring makes it a versatile compound for various applications.

Properties

IUPAC Name

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c18-15(11-1-2-11)17-9-7-14(8-10-17)21-13-5-3-12(4-6-13)16(19)20/h3-6,11,14H,1-2,7-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSYLHJNLOUWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)OC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4-(1-cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid methyl ester (0.75 g, 2.472 mmol), methanol (25 mL) and 1 N NaOH (10 mL) was stirred at room temperature for 16 hrs. The volatiles were evaporated in vacuo and the residue was redissolved in water (10 mL) and washed with EtOAc (2×5 mL). The aqueous phase was acidified to pH ˜1 with 1N HCl and extracted with EtOAc (2×10 mL), dried (MgSO4), filtered and evaporated affording 0.6 g 84%) of 4-(1-cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid as a solid. 1H-NMR (400 MHz, CDCl3) δ 0.73-0.84 (m, 2H), 0.97-1.07 (m, 2H), 1.72-2.11 (m, 5H), 3.63-3.74 (m, 2H), 3.75-4.00 (m, 2H), 4.64-4.75 (m, 1H), 6.96 (d, 2H), 8.06 (d, 2H).
Name
4-(1-cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid methyl ester
Quantity
0.75 g
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reactant
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10 mL
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25 mL
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Synthesis routes and methods II

Procedure details

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